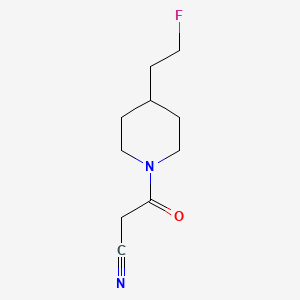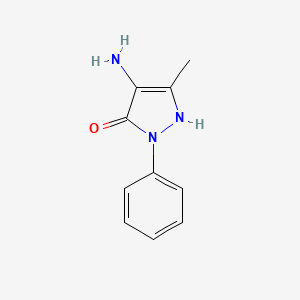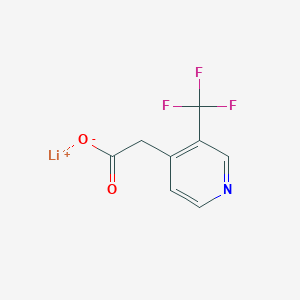
Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate is an organolithium compound with the molecular formula C8H5F3LiNO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a pyridine ring, which contributes to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate typically involves the reaction of 3-(trifluoromethyl)pyridine with lithium acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
- Dissolve 3-(trifluoromethyl)pyridine in an appropriate solvent such as tetrahydrofuran (THF).
- Add lithium acetate to the solution while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions conducted in polar solvents.
Major Products Formed:
- Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
- Reduced derivatives with hydrogenated pyridine rings.
- Substituted products with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
Lithium 2-(trifluoromethyl)benzoate: Similar structure but with a benzoate ring instead of pyridine.
Lithium 2-(trifluoromethyl)phenylacetate: Features a phenylacetate ring, differing in aromatic ring structure.
Lithium 2-(trifluoromethyl)pyridine-3-carboxylate: Similar pyridine ring but with a carboxylate group at a different position.
Uniqueness: Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its reactivity and interaction with biological targets. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H5F3LiNO2 |
|---|---|
分子量 |
211.1 g/mol |
IUPAC名 |
lithium;2-[3-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C8H6F3NO2.Li/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 |
InChIキー |
HEWINBHYSNBXTR-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=CC(=C1CC(=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


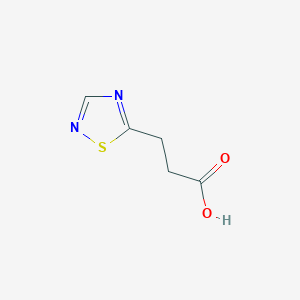
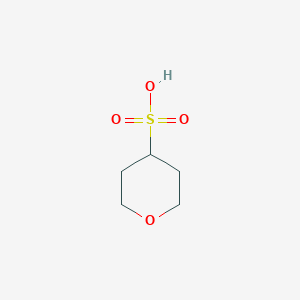

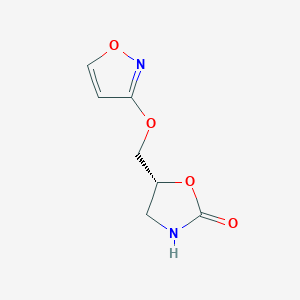
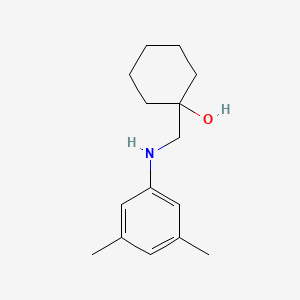

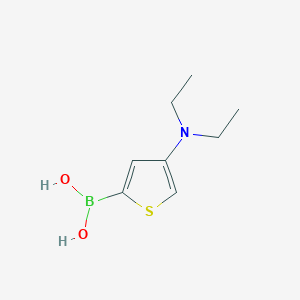
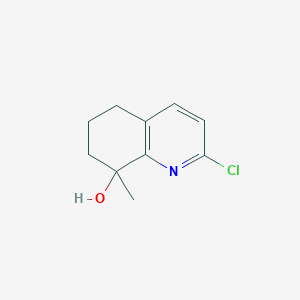
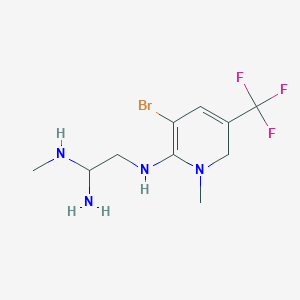
![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)
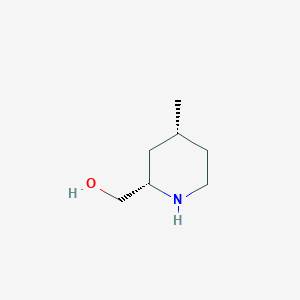
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
